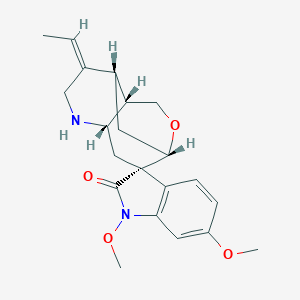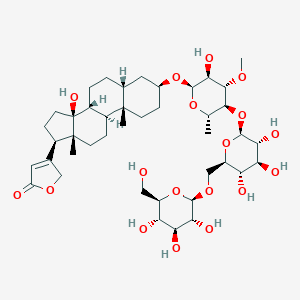
Clovanediol
Overview
Description
Clovanediol is a natural sesquiterpenoid found in the herbs of Psidium guajava . It is a powder in appearance .
Molecular Structure Analysis
The molecular formula of this compound is C15H26O2 . The SMILES representation isCC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C . Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.4 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The density is 1.1±0.1 g/cm3 .Scientific Research Applications
Isolation and Characterization
- Isolation from Laurus Azorica : Clovanediol, along with other sesquiterpenic alcohols, was isolated from the aerial parts of Laurus azorica. It was identified through spectroscopic methods, highlighting its natural occurrence in plant species (Fraga, Cabrera, Reina, & Terrero, 2001).
Antioxidative Effects
- Antioxidative Properties in Plants : A study on Trifolium pallidum, a type of clover, discussed the antioxidative effects of clovamide-rich fractions. While this study primarily focuses on clovamide, it contributes to understanding the broader antioxidative potential of related compounds, including this compound, within plant species (Kołodziejczyk, Olas, Wachowicz, Szajwaj, Stochmal, & Oleszek, 2011).
Inhibitory Activity
- Inhibition of Plasmodium Falciparum Enoyl-ACP Reductase : In research involving Cinnamomum zeylanicum, this compound was identified among the compounds isolated from the stem bark. It exhibited moderate inhibitory activity against Plasmodium falciparum enoyl-ACP reductase enzyme, an important aspect in malaria research (Nkanwen et al., 2013).
Antioxidant and Antiplatelet Activity
- Antioxidant and Antiplatelet Properties : A study on clovamide and clovamide-rich extracts from Trifolium species, which are chemically related to this compound, indicated these compounds have antioxidant and moderate antiplatelet activity. This suggests that this compound, due to its similar structure, might also possess similar bioactivities (Kołodziejczyk-Czepas et al., 2017).
Biomedical Applications
- Potential in Biomedical Applications : Research on the green synthesis of selenium nanoparticles using clove and cumin highlighted the importance of natural compounds like this compound. This study underscores the potential of such compounds in developing non-toxic, eco-friendly approaches in biomedicine (Jayavarsha, Rajeshkumar, Lakshmi, & Sulochana, 2022).
Mechanism of Action
Target of Action
Clovanediol is a complex organic compound
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and in the case of this compound, these could be numerous and complex
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound It is known that the compound is a white crystalline solid that is soluble in water and organic solvents
Action Environment
It is known that this compound should be stored at 2-8℃ , suggesting that temperature could be an important environmental factor affecting its stability.
properties
IUPAC Name |
(1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-12(17)15-7-5-11(16)14(3,9-15)6-4-10(13)15/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJQHJHGMZLBT-OEMOEHNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@](C1)(CC[C@H]2O)[C@H](CC3(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318232 | |
| Record name | Clovanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2649-64-1 | |
| Record name | Clovanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2649-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clovanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002649641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clovanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOVANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3813SSB4ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of Clovanediol?
A: this compound has been identified in various plant species. It has been isolated from the aerial parts of Laurus azorica [] and the rhizomes of Globba schomburgkii Hook.f. []. It has also been found as a product of the reaction between caryophyllene oxide and formic acid, which suggests its presence in hops and beer [, ].
Q2: Besides its natural occurrence, how else can this compound be obtained?
A: this compound can be generated through chemical synthesis. One identified method is the reaction of caryophyllene oxide with formic acid. This reaction primarily yields caryophyllene formiate, with this compound being identified as a side product along with several other compounds [].
Q3: Does this compound exhibit any biological activity?
A: While specific mechanisms of action have not been extensively outlined in the provided research, some insights into this compound's bioactivity are available. Research suggests that this compound, alongside other compounds found in Globba schomburgkii Hook.f., may contribute to the antibacterial activity observed in extracts from this plant, particularly against Staphylococcus aureus and Micrococcus luteus [].
Q4: How is this compound detected and analyzed in different matrices?
A: Various analytical techniques have been employed to identify and quantify this compound. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a commonly used method for separating and identifying this compound in complex mixtures, like those found in hop oils and beer [, ].
Q5: What is the sensory profile of this compound?
A: Sensory analysis of this compound, along with other hydrolysis products of caryophyllene oxide, suggests that it contributes to a complex aroma profile in beer. Descriptors like cedar, lime, floral, and spicy have been associated with this group of compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B207328.png)




![4,12,12-Trimethyl-5-oxatricyclo[8.2.0.0^{4,6}]dodecan-9-one](/img/structure/B207897.png)




![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

